![molecular formula C13H10F3NO B13208356 3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13208356.png)
3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile is a chemical compound with the molecular formula C₁₃H₁₀F₃NO and a molecular weight of 253.22 g/mol . This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a nitrile group. It is primarily used for research purposes and has applications in various fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₂Cl) in the presence of a base.
Formation of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, which involves the substitution of a halogen with a cyano group (CN).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile: Similar structure but with a different position of the trifluoromethyl group.
3-Cyclopropyl-3-oxo-2-[4-(trifluoromethyl)phenyl]propanenitrile: Similar structure but with a different position of the trifluoromethyl group.
Uniqueness
3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C13H10F3NO |
|---|---|
Molekulargewicht |
253.22 g/mol |
IUPAC-Name |
3-cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)10-3-1-2-9(6-10)11(7-17)12(18)8-4-5-8/h1-3,6,8,11H,4-5H2 |
InChI-Schlüssel |
VBVSJYOWNZHEDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)C(C#N)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)
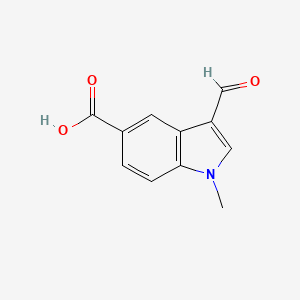
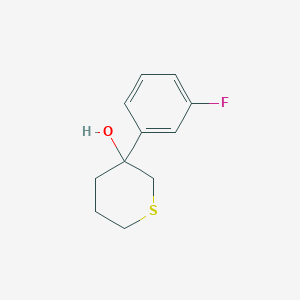
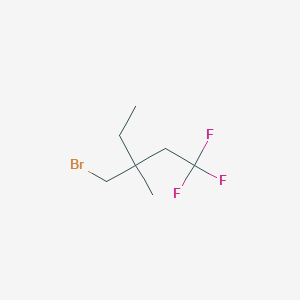
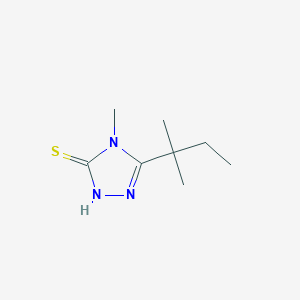
![[1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)
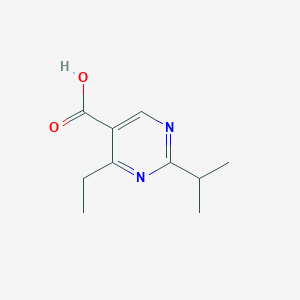
![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13208326.png)
amino}cyclopropane-1-carboxylic acid](/img/structure/B13208331.png)
![3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol](/img/structure/B13208335.png)
![(2-Ethylbutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13208342.png)
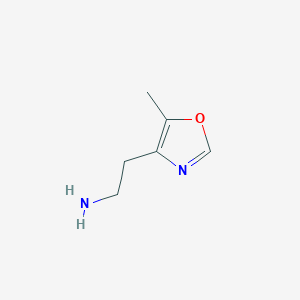
![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)
